molecular formula C18H23NO4 B2436004 Galanthine CAS No. 517-78-2

Galanthine

Cat. No.: B2436004
CAS No.: 517-78-2
M. Wt: 317.385
InChI Key: VOIMPDXOQJYVDI-WNRNVDISSA-N
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Description

Galanthine is an alkaloid compound predominantly found in plants of the Amaryllidaceae family, such as Galanthus nivalis (common snowdrop), Galanthus caucasicus (Caucasian snowdrop), and Galanthus woronowii (Voronov’s snowdrop). It is known for its acetylcholinesterase inhibitory properties, making it a compound of interest in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galanthine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bulbs and flowers of Amaryllidaceae plants. The extraction process typically includes steps such as maceration, filtration, and purification using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources. The process is optimized to ensure high yield and purity. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions: Galanthine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Galanthine has a wide range of scientific research applications, including:

Mechanism of Action

Galanthine exerts its effects primarily by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its levels in the synaptic cleft. The elevated acetylcholine levels enhance cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning . Additionally, this compound acts as an allosteric modulator of nicotinic acetylcholine receptors, further enhancing its therapeutic effects .

Comparison with Similar Compounds

    Galantamine: Another alkaloid with acetylcholinesterase inhibitory properties, used in the treatment of Alzheimer’s disease.

    Lycorine: An alkaloid with various biological activities, including anticancer and antiviral properties.

    Haemanthamine: Known for its potential anticancer effects.

Uniqueness of Galanthine: this compound is unique due to its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic receptors. This dual action enhances its therapeutic potential, making it a valuable compound in the treatment of neurodegenerative disorders .

Properties

IUPAC Name

(1S,14S,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,12-tetraen-15-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-21-13-7-11-9-19-5-4-10-6-15(23-3)18(20)16(17(10)19)12(11)8-14(13)22-2/h6-8,15-18,20H,4-5,9H2,1-3H3/t15-,16-,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIMPDXOQJYVDI-WNRNVDISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C=C2CCN3C2C(C1O)C4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C=C2CCN3[C@H]2[C@@H]([C@@H]1O)C4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904247
Record name Galanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-78-2
Record name Galanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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